molecular formula C20H26N2 B3748960 N-METHYL-N-(4-PHENYLCYCLOHEXYL)-N-[2-(2-PYRIDYL)ETHYL]AMINE

N-METHYL-N-(4-PHENYLCYCLOHEXYL)-N-[2-(2-PYRIDYL)ETHYL]AMINE

Cat. No.: B3748960
M. Wt: 294.4 g/mol
InChI Key: QJCLNIRQMOVQNW-UHFFFAOYSA-N
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Description

“N-METHYL-N-(4-PHENYLCYCLOHEXYL)-N-[2-(2-PYRIDYL)ETHYL]AMINE” is a complex organic compound that belongs to the class of amines This compound is characterized by its unique structure, which includes a phenylcyclohexyl group, a pyridyl group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-METHYL-N-(4-PHENYLCYCLOHEXYL)-N-[2-(2-PYRIDYL)ETHYL]AMINE” typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Phenylcyclohexyl Intermediate: This step involves the reaction of cyclohexyl compounds with phenyl reagents under specific conditions.

    Introduction of the Pyridyl Group: The pyridyl group is introduced through a substitution reaction, often using pyridine derivatives.

    Methylation: The final step involves the methylation of the amine group, which can be achieved using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-METHYL-N-(4-PHENYLCYCLOHEXYL)-N-[2-(2-PYRIDYL)ETHYL]AMINE” can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridyl or phenyl groups may be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific receptors or enzymes.

    Industry: Utilized in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of “N-METHYL-N-(4-PHENYLCYCLOHEXYL)-N-[2-(2-PYRIDYL)ETHYL]AMINE” involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The compound may bind to specific sites, altering the function or activity of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-METHYL-N-(4-PHENYLCYCLOHEXYL)-N-[2-(2-PYRIDYL)ETHYL]AMINE: can be compared with other amines that have similar structural features, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it a compound of interest for various applications.

Properties

IUPAC Name

N-methyl-4-phenyl-N-(2-pyridin-2-ylethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-22(16-14-19-9-5-6-15-21-19)20-12-10-18(11-13-20)17-7-3-2-4-8-17/h2-9,15,18,20H,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCLNIRQMOVQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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